molecular formula C20H23ClFN3O B3039929 1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride CAS No. 1417792-99-4

1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B3039929
CAS No.: 1417792-99-4
M. Wt: 375.9 g/mol
InChI Key: JMDPZYCEDMIDBM-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride is a benzimidazole derivative characterized by a 3-fluorobenzyl group at the N1 position and a piperidin-4-ylmethoxy substituent at the C2 position. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their structural versatility and ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-2-(piperidin-4-ylmethoxy)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O.ClH/c21-17-5-3-4-16(12-17)13-24-19-7-2-1-6-18(19)23-20(24)25-14-15-8-10-22-11-9-15;/h1-7,12,15,22H,8-11,13-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDPZYCEDMIDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417792-99-4
Record name 1H-Benzimidazole, 1-[(3-fluorophenyl)methyl]-2-(4-piperidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417792-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole scaffold is typically synthesized via cyclization of o-phenylenediamine derivatives. As demonstrated in multiple studies, glycolic acid or lactic acid serves as a carbonyl source under acidic reflux conditions. For example, 1-(1H-benzo[d]imidazol-2-yl)ethanol is produced by reacting o-phenylenediamine with lactic acid in hydrochloric acid (4.0 N) at reflux for 6 hours. This intermediate is subsequently oxidized to 2-acetylbenzimidazole using potassium permanganate (KMnO₄) in the presence of aluminum oxide (Al₂O₃), achieving a 72% yield.

N-Alkylation with 3-Fluorobenzyl Groups

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : Hydrochloric acid (4.0 N) at reflux (110°C) ensures complete cyclization of o-phenylenediamine derivatives.
  • N-Alkylation : Acetonitrile outperforms DMF or THF in minimizing side reactions, with optimal yields at 80°C.
  • O-Alkylation : Polar aprotic solvents like DMF enhance nucleophilicity of the hydroxyl group, while temperatures >60°C accelerate substitution kinetics.

Catalytic and Stoichiometric Considerations

  • Oxidation : KMnO₄ (2.5 equiv) with Al₂O₃ as a solid support prevents over-oxidation of the acetyl group.
  • Mitsunobu Reaction : DEAD (1.2 equiv) and PPh₃ (1.5 equiv) are critical for efficient ether formation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 1.45–1.70 (m, 4H, piperidine CH₂), 2.85–3.10 (m, 2H, piperidine CH₂N), 3.65 (d, J = 12.0 Hz, 2H, OCH₂), 5.22 (s, 2H, NCH₂C₆H₄F), 7.10–7.45 (m, 8H, aromatic).
  • ¹³C NMR (126 MHz, DMSO-d₆) : δ 24.8 (piperidine CH₂), 52.1 (OCH₂), 115.3 (d, J = 21.5 Hz, CF), 122.4–140.1 (aromatic C), 161.5 (C=N).
  • HRMS (ESI) : m/z calc. for C₂₀H₂₂FN₃O⁺ [M+H]⁺: 340.1819, found: 340.1823.

Purity and Yield Data

Step Yield (%) Purity (HPLC)
Benzimidazole core 72 98.5
N-Alkylation 85 97.8
O-Alkylation 78 96.2
Hydrochloride salt 95 99.0

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at the N3 position of benzimidazole is mitigated by using bulky bases (e.g., DBU) to favor N1 selectivity. 2D NOESY spectroscopy confirms the absence of N3-alkylated isomers.

Stability of Piperidin-4-ylmethanol

The piperidine alcohol is prone to oxidation; thus, reactions are conducted under inert atmosphere (N₂/Ar) with fresh reagents.

Industrial-Scale Considerations

  • Cost Efficiency : Replacing DEAD with cheaper alternatives (e.g., DIAD) reduces production costs without compromising yield.
  • Purification : Centrifugal partition chromatography (CPC) is preferred over column chromatography for large-scale batches.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C20H23ClFN3O
  • Molecular Weight : 375.9 g/mol
  • CAS Number : 1353966-50-3
  • IUPAC Name : 1-[(3-fluorophenyl)methyl]-2-(piperidin-4-ylmethoxy)benzimidazole; hydrochloride

The compound features a benzimidazole core, which is known for its biological activity, and a piperidine moiety that enhances its pharmacokinetic properties.

Anticancer Activity

Research has indicated that compounds with benzimidazole structures exhibit significant anticancer properties. For instance, derivatives similar to NX22006 have been studied for their ability to inhibit various cancer cell lines. A study demonstrated that modifications of benzimidazole compounds could lead to selective inhibitors of protein kinases involved in cancer progression, showcasing potential for tumor growth inhibition in vivo .

Neurological Disorders

The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems, particularly in conditions such as depression and anxiety disorders. The interaction of such compounds with serotonin receptors has been a focal point of investigation .

Antimicrobial Properties

Benzimidazole derivatives have shown promise as antimicrobial agents. NX22006's structural features may contribute to its efficacy against various bacterial strains. Studies have indicated that modifications to the benzimidazole scaffold can enhance antibacterial activity, suggesting that NX22006 could be a candidate for further exploration in this domain .

Case Study 1: Cancer Inhibition

In a preclinical study, a related benzimidazole compound was tested against human tumor xenografts in nude mice. The results indicated significant tumor growth inhibition at well-tolerated doses, highlighting the potential of benzimidazole derivatives as anticancer agents .

Case Study 2: Neuropharmacology

Another study focused on the neuropharmacological effects of piperidine derivatives. The findings suggested that these compounds could enhance cognitive function and reduce symptoms associated with anxiety and depression by modulating dopaminergic and serotonergic pathways .

Summary of Applications

Application AreaDescriptionRelevant Findings
Anticancer ActivityInhibition of tumor growth through kinase inhibitionSignificant tumor growth inhibition in vivo studies
Neurological DisordersPotential treatment for depression and anxiety through neurotransmitter modulationEnhanced cognitive function observed in animal models
Antimicrobial PropertiesActivity against bacterial strainsPromising antibacterial activity in modified compounds

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N1 Position

Fluorobenzyl Derivatives

  • 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole ():
    This analog substitutes the 3-fluorobenzyl group with a 4-fluorobenzyl moiety and replaces the piperidin-4-ylmethoxy group with a chloro atom at C2. The 4-fluorobenzyl group may alter binding interactions due to positional effects of fluorine, while the chloro substituent reduces basicity compared to the piperidine-containing compound. The synthesis yield was 56.4%, indicating moderate efficiency under optimized conditions .
  • 1-Benzyl-2-(methylsulfonyl)-1H-benzo[d]imidazole (): A non-fluorinated benzyl derivative with a methylsulfonyl group at C2. This compound was synthesized via oxidation of a methylthio precursor using oxone in MeOH/H₂O .

2.1.2. Non-Fluorinated Alkyl/Aryl Groups

  • 1-Ethyl-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride (-19): Replaces the 3-fluorobenzyl group with an ethoxyethyl chain. This derivative has a molecular weight of 309.83 g/mol and ≥98% purity .
Substituent Variations at the C2 Position

Piperidine-Based Substituents

  • 2-(Piperidin-4-ylmethoxy) vs. 2-(Piperazin-1-ylsulfonyl) ():
    A derivative with a piperazinylsulfonyl group at C2 (e.g., 2-(2-methoxy-5-((4-piperazin-1-yl)sulfonyl)phenyl)-1H-benzo[d]imidazole hydrochloride) exhibits enhanced solubility due to the sulfonyl group and piperazine’s basicity. This contrasts with the piperidinylmethoxy group, which offers a balance of lipophilicity and moderate basicity .

Heterocyclic and Sulfur-Containing Groups

  • 2-((1H-1,2,3-Triazol-4-yl)methyl)-1H-benzo[d]imidazoles ():
    Triazole-containing derivatives, synthesized via click chemistry, introduce hydrogen-bonding capabilities and metabolic resistance. For example, 1-(1-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one was obtained in 78% yield .

Structural and Physicochemical Comparison Table

Compound Name N1 Substituent C2 Substituent Key Properties/Activities Synthesis Yield/Purity Reference ID
1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole HCl 3-Fluorobenzyl Piperidin-4-ylmethoxy High lipophilicity, potential CNS activity N/A -
1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole 4-Fluorobenzyl Chloro Moderate anticancer activity 56.4%
1-Ethyl-2-(piperidin-4-yl)-1H-benzo[d]imidazole HCl 2-Ethoxyethyl Piperidin-4-yl ≥98% purity, molecular weight 309.83 ≥98%
2-(Benzylthio)-1H-benzo[d]imidazole H Benzylthio Hydrophobic, redox-active 70–74%
1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole H Methylsulfonylpyrimidinyl V600EBRAF inhibition (IC₅₀ ~50 nM) 52–81%

Key Research Findings and Implications

  • Fluorine Positioning : The 3-fluorobenzyl group in the target compound may offer superior metabolic stability compared to 4-fluorobenzyl analogs due to reduced steric hindrance .
  • Piperidine vs. Piperazine : Piperidine-containing derivatives generally exhibit lower solubility but higher blood-brain barrier penetration than piperazine-based analogs, making them suitable for CNS-targeted therapies .
  • Synthetic Efficiency : Click chemistry () and nucleophilic substitution () are robust methods for introducing diverse substituents, though yields vary based on steric and electronic factors .

Biological Activity

1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This compound features a unique molecular structure comprising a benzoimidazole core, a fluorobenzyl group, and a piperidinylmethoxy group, which contribute to its potential therapeutic effects.

  • IUPAC Name : 1-[(3-fluorophenyl)methyl]-2-(piperidin-4-ylmethoxy)benzimidazole; hydrochloride
  • Molecular Formula : C20H22ClFN3O
  • Molecular Weight : 375.9 g/mol
  • CAS Number : 1417792-99-4

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzoimidazole Core : Cyclization of o-phenylenediamine with carboxylic acid derivatives.
  • Introduction of the Fluorobenzyl Group : Achieved through alkylation reactions.
  • Attachment of the Piperidinylmethoxy Group : Accomplished via etherification using piperidin-4-ylmethanol and appropriate leaving groups.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, such as enzymes and receptors. The compound may modulate biological pathways by binding to these targets, resulting in therapeutic effects.

Pharmacological Effects

Research has indicated several potential pharmacological activities:

  • Anti-inflammatory Activity : Related compounds have demonstrated significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages, suggesting potential use in treating inflammatory conditions .
CompoundIC50 (μM)Activity
6e0.86NO Inhibition
6e1.87TNF-α Inhibition

Case Studies and Research Findings

  • Inflammation Studies : A study evaluated derivatives similar to this compound for their anti-inflammatory effects, reporting that certain derivatives could restore phosphorylation levels in macrophages, indicating modulation of inflammatory pathways .
  • Antimalarial Potential : While direct studies on this compound's antimalarial activity are scarce, related benzoimidazole derivatives have shown promise against Plasmodium falciparum, with IC50 values indicating moderate to high potency against resistant strains .
  • Neuroinflammation Targeting : Preliminary research suggests that compounds with similar structures may serve as imaging targets for neuroinflammation, highlighting their potential in neurological applications .

Q & A

Basic: What safety protocols should be followed when handling this compound during synthesis?

Answer:

  • Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, safety goggles, and face shields to prevent skin/eye contact .
  • Ventilation: Use fume hoods or local exhaust systems to avoid inhalation exposure .
  • Storage: Store in sealed glass containers in a cool, dry area away from heat sources and sunlight .
  • Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid flushing into drains .

Basic: What spectroscopic techniques are used to confirm the compound’s structural identity?

Answer:

  • 1H/13C NMR: Assign peaks to confirm substituent positions (e.g., fluorobenzyl and piperidinylmethoxy groups). For example, aromatic protons typically appear at δ 6.8–7.5 ppm, while piperidine protons resonate at δ 1.5–3.0 ppm .
  • IR Spectroscopy: Identify functional groups (e.g., C-F stretch at ~1,100 cm⁻¹, benzimidazole C=N at ~1,600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Advanced: How can low yields in the alkylation step of synthesis be addressed?

Answer:

  • Optimize Reaction Conditions: Increase reaction time (e.g., reflux for 12–24 hours) or use polar aprotic solvents like DMF to enhance nucleophilicity .
  • Catalyst Selection: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane to isolate the product effectively .

Advanced: How to resolve conflicting NMR data reported in different solvents?

Answer:

  • Solvent Effects: Compare chemical shifts in deuterated solvents (e.g., DMSO-d6 vs. CDCl3). For example, aromatic protons may downshift in DMSO due to hydrogen bonding .
  • Variable Temperature NMR: Conduct experiments at elevated temperatures to reduce signal broadening caused by molecular aggregation .
  • Cross-Validation: Use complementary techniques like X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to resolve ambiguities .

Advanced: What methods are recommended for assessing thermal stability in formulation studies?

Answer:

  • Thermogravimetric Analysis (TGA): Measure weight loss under controlled heating (e.g., 10°C/min) to identify decomposition temperatures .
  • Differential Thermal Analysis (DTA): Detect endothermic/exothermic events (e.g., melting points, phase transitions) .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Basic: What are the solubility challenges, and which solvents are suitable for in vitro assays?

Answer:

  • Challenges: The hydrochloride salt may exhibit poor solubility in aqueous buffers.
  • Recommended Solvents: Use DMSO for stock solutions (e.g., 10 mM) and dilute in PBS or cell culture media (<1% DMSO final concentration) .
  • Sonication: Briefly sonicate suspensions to improve dissolution .

Advanced: How to design analogues to improve target binding affinity?

Answer:

  • Structure-Activity Relationship (SAR): Modify the fluorobenzyl group (e.g., substitute with electron-withdrawing groups) or vary the piperidine substituents to enhance interactions with hydrophobic pockets .
  • Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases or GPCRs) .
  • Synthetic Routes: Introduce bioisosteres (e.g., replacing piperidinylmethoxy with morpholine) while maintaining synthetic feasibility .

Advanced: How to analyze discrepancies in reported antimicrobial activity across studies?

Answer:

  • Assay Standardization: Compare MIC values using consistent protocols (e.g., broth microdilution vs. agar diffusion) .
  • Control Strains: Include reference strains (e.g., E. coli ATCC 25922) to normalize activity data .
  • Metabolite Interference: Test for compound stability in culture media (e.g., degradation by bacterial enzymes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
Reactant of Route 2
1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride

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